4-Chloro-3-fluorotoluene

Physical Chemistry Separation Science Process Engineering

4-Chloro-3-fluorotoluene (CAS 5527-94-6), also known as 1-chloro-2-fluoro-4-methylbenzene or 3-fluoro-4-chlorotoluene, is a halogenated aromatic compound with the molecular formula C₇H₆ClF and a molecular weight of 144.57 g/mol. This specialty chemical features a toluene core substituted with a chlorine atom at the para position (C4) and a fluorine atom at the meta position (C3) relative to the methyl group, creating a unique electronic environment that governs its reactivity in cross-coupling and nucleophilic aromatic substitution reactions.

Molecular Formula C7H6ClF
Molecular Weight 144.57 g/mol
CAS No. 5527-94-6
Cat. No. B1349368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluorotoluene
CAS5527-94-6
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeyMHXNHUSVBYUTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluorotoluene (CAS 5527-94-6) – Chemical Identity and Core Characteristics for Research Sourcing


4-Chloro-3-fluorotoluene (CAS 5527-94-6), also known as 1-chloro-2-fluoro-4-methylbenzene or 3-fluoro-4-chlorotoluene, is a halogenated aromatic compound with the molecular formula C₇H₆ClF and a molecular weight of 144.57 g/mol . This specialty chemical features a toluene core substituted with a chlorine atom at the para position (C4) and a fluorine atom at the meta position (C3) relative to the methyl group, creating a unique electronic environment that governs its reactivity in cross-coupling and nucleophilic aromatic substitution reactions [1]. Commercially available in >98% purity (GC), it is supplied as a clear, colorless liquid with a density of 1.2 g/cm³ and a boiling point ranging from 157–158°C .

Why 4-Chloro-3-fluorotoluene Cannot Be Freely Substituted by Regioisomers or Mono-Halogenated Analogs


Generic substitution among halogenated toluenes is scientifically unsound due to the compound's specific 3-fluoro-4-chloro substitution pattern, which imparts distinct physicochemical properties and electronic effects not shared by its regioisomers (e.g., 2-chloro-4-fluorotoluene, 3-chloro-4-fluorotoluene) or mono-halogenated analogs (e.g., 4-chlorotoluene, 4-fluorotoluene). The orthogonal activation/deactivation effects of the meta-fluorine and para-chlorine substituents govern regioselectivity in cross-coupling reactions, dictate boiling point and density (critical for separation and handling), and modulate lipophilicity (LogP) which directly impacts biological activity and purification [1]. A researcher substituting this compound with a cheaper, more readily available analog risks altered reaction yields, unexpected byproduct formation, or failure of downstream synthetic steps.

Quantitative Evidence for 4-Chloro-3-fluorotoluene Differentiation from Closest Analogs


Boiling Point and Density Differentiation from Regioisomeric Chlorofluorotoluenes

4-Chloro-3-fluorotoluene exhibits a boiling point of 157–158°C and a density of 1.2 g/cm³, which are measurably distinct from the two closest regioisomers: 2-chloro-4-fluorotoluene (BP: 153–156°C; density: 1.20 g/mL) and 3-chloro-4-fluorotoluene (BP: 167–169°C; density: 1.18 g/mL) . The 10–12°C boiling point differential and density variations enable precise selection for fractional distillation or chromatographic purification when mixtures are unavoidable.

Physical Chemistry Separation Science Process Engineering

Enhanced Proton Affinity Relative to All-Chloro Analog

Gas-phase proton transfer equilibria studies on halogenotoluene mixtures demonstrate that a meta-fluorine substituent significantly increases proton affinity compared to a meta-chlorine substituent. The relative proton affinity of m-fluorotoluene was measured at 36.9 ± 1.4 kJ/mol, compared to 33.9 ± 1.4 kJ/mol for m-chlorotoluene (relative to p-chlorotoluene = 0 kJ/mol) [1]. By class-level inference, 4-chloro-3-fluorotoluene—bearing a meta-fluorine and a para-chlorine—is expected to exhibit a higher proton affinity than its all-chloro analog, 3,4-dichlorotoluene, thereby influencing its behavior in gas-phase reactions and certain catalytic cycles.

Gas-Phase Ion Chemistry Reaction Energetics Mass Spectrometry

Lipophilicity (LogP) Difference Versus Mono-Halogenated Analogs

4-Chloro-3-fluorotoluene has a measured LogP of 2.7875, which lies between the LogP values of its mono-halogenated counterparts: 4-chlorotoluene (LogP 3.33 at 20°C) and 4-fluorotoluene (LogP ~2.58–2.75) [1][2]. This intermediate lipophilicity arises from the balanced electron-withdrawing effects of the two halogen substituents and offers a distinct polarity profile for reversed-phase HPLC method development and for tuning the pharmacokinetic properties of drug candidates derived from this building block.

ADME Medicinal Chemistry Chromatography

Commercial Purity Specification and Stability Profile

High-purity (>98% by GC) 4-chloro-3-fluorotoluene is routinely supplied in amber glass bottles under inert atmosphere to prevent oxidative degradation . This contrasts with less stabilized, lower-purity grades of alternative chlorofluorotoluene isomers (e.g., some suppliers offer 95% purity for 3-chloro-4-fluorotoluene), which may contain impurities that interfere with sensitive catalytic reactions . The compound is stable under recommended storage conditions (sealed, dry, room temperature), with no special handling beyond standard flammability precautions .

Quality Control Procurement Shelf Life

Recommended Application Scenarios for 4-Chloro-3-fluorotoluene Based on Quantitative Evidence


Precursor for Regioselective Cross-Coupling in Pharmaceutical Intermediate Synthesis

Given its unique 3-fluoro-4-chloro substitution pattern and the electronic effects documented in Section 3 (enhanced electrophilicity at the para-chloro position due to meta-fluorine activation), 4-chloro-3-fluorotoluene is an ideal building block for Suzuki-Miyaura and related cross-coupling reactions aimed at constructing complex biaryl scaffolds . The compound's distinct LogP and boiling point also facilitate straightforward purification of coupled products by flash chromatography or distillation, aligning with the rigorous purity requirements of API synthesis .

Halogenated Intermediate for Agrochemical Development Requiring Tailored Physicochemical Properties

The intermediate lipophilicity (LogP 2.7875) and moderate volatility of 4-chloro-3-fluorotoluene make it a suitable starting material for the design of crop protection agents where balanced environmental persistence and bioavailability are desired [1]. The compound's physical property differentiation from regioisomers (Section 3) ensures that scaled-up processes can be optimized for yield and purity without the confounding effects of isomeric impurities .

Model Substrate for Mechanistic Studies of Nucleophilic Aromatic Substitution

The orthogonal activation/deactivation effects of the meta-fluorine and para-chlorine substituents, supported by class-level proton affinity data (Section 3), render 4-chloro-3-fluorotoluene a valuable probe for investigating the electronic factors governing nucleophilic aromatic substitution (SNAr) rates and regioselectivity [2]. Its commercial availability at >98% purity minimizes experimental variability, making it a reliable substrate for academic and industrial research laboratories .

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